![molecular formula C21H17FN2O B2753963 2-(4-fluorobenzyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone CAS No. 866153-73-3](/img/structure/B2753963.png)
2-(4-fluorobenzyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone
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Overview
Description
The compound “2-(4-fluorobenzyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone” is likely a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and a phthalazinone group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazinone ring and the introduction of the fluorobenzyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a phthalazinone ring substituted with a fluorobenzyl group and a phenyl group. The fluorine atom in the fluorobenzyl group could have interesting effects on the chemical behavior of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The presence of the fluorine atom could make the compound more electrophilic, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atom and the aromatic rings could affect properties like polarity, solubility, and stability .Scientific Research Applications
- Fubianezuofeng (FBEZF) , the chemical name for this compound, exhibits significant inhibition effects against rice bacterial leaf blight and leaf streak. Its half-maximal effective concentration (EC50) values are superior to commercial alternatives .
- Researchers have studied the hydrolysis and photolysis kinetics of FBEZF in water. The degradation follows first-order kinetics, and pH and temperature significantly impact the process. The hydrolysis activation energy (Ea) suggests medium hydrolysis potential .
- Understanding FBEZF’s degradation products is crucial for safety assessment. One identified degradation product is 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole . Detailed analysis using ultra-high-performance liquid chromatography and mass spectrometry aids in assessing its environmental impact .
- Employ FBEZF for benchtop fluorine NMR studies. Its fluorine atoms provide strong signals, aiding in structural elucidation and characterization .
Bactericide and Agricultural Protection
Environmental Fate and Safety Assessment
Fluorine NMR Studies
Mechanism of Action
Future Directions
The study of novel organic compounds like “2-(4-fluorobenzyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone” could lead to the discovery of new reactions, synthetic methods, or biological activities. Future research could involve more detailed studies of its synthesis, properties, and potential applications .
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-phenyl-4a,8a-dihydrophthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-12-10-15(11-13-17)14-24-21(25)19-9-5-4-8-18(19)20(23-24)16-6-2-1-3-7-16/h1-13,18-19H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVKNHSXPWHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3C2C=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-4-phenyl-4a,8a-dihydro-1(2H)-phthalazinone |
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